molecular formula C30H26N8O6S2 B10888347 N,N'-bis{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide

N,N'-bis{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide

Cat. No.: B10888347
M. Wt: 658.7 g/mol
InChI Key: ATHNJOAGEYQYPH-UHFFFAOYSA-N
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Description

N~1~,N~3~-bis(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is a complex organic compound characterized by its unique structure, which includes two sulfonylphenyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the sulfonylphenyl intermediates: This step involves the reaction of 4-methyl-2-pyrimidinylamine with sulfonyl chloride derivatives under controlled conditions.

    Coupling with isophthalamide: The sulfonylphenyl intermediates are then coupled with isophthalamide using suitable coupling agents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

N~1~,N~3~-bis(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~9~-bis(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)nonanediamide
  • N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide

Uniqueness

N~1~,N~3~-bis(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26N8O6S2

Molecular Weight

658.7 g/mol

IUPAC Name

1-N,3-N-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H26N8O6S2/c1-19-14-16-31-29(33-19)37-45(41,42)25-10-6-23(7-11-25)35-27(39)21-4-3-5-22(18-21)28(40)36-24-8-12-26(13-9-24)46(43,44)38-30-32-17-15-20(2)34-30/h3-18H,1-2H3,(H,35,39)(H,36,40)(H,31,33,37)(H,32,34,38)

InChI Key

ATHNJOAGEYQYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC(=N5)C

Origin of Product

United States

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